Cyanomethyl ethanethioate

Description

BenchChem offers high-quality Cyanomethyl ethanethioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanomethyl ethanethioate including the price, delivery time, and more detailed information at info@benchchem.com.

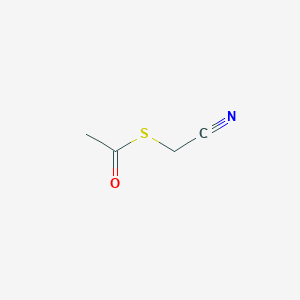

Structure

3D Structure

Properties

IUPAC Name |

S-(cyanomethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDLKUYYOPPWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380604 | |

| Record name | cyanomethyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59463-56-8 | |

| Record name | cyanomethyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Scientific Merit of Cyanomethyl Ethanethioate

An In-Depth Technical Guide to the Synthesis and Characterization of Cyanomethyl Ethanethioate

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of cyanomethyl ethanethioate (C₄H₅NOS), a bifunctional molecule incorporating both a thioester and a nitrile moiety. Thioesters are pivotal intermediates in organic synthesis and biochemistry, while the nitrile group is a key pharmacophore in numerous pharmaceutical agents.[1][2] This document details a robust and validated protocol for the synthesis of cyanomethyl ethanethioate via nucleophilic substitution, including a discussion of the underlying reaction mechanism. Furthermore, it establishes a full spectroscopic and physicochemical profile of the compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.

Cyanomethyl ethanethioate is an organosulfur compound that presents a unique combination of reactive functional groups: a thioester and a nitrile.[3] Thioesters, such as the well-known acetyl-CoA, are fundamental to numerous metabolic processes and serve as highly effective acylating agents in organic synthesis due to the moderate stability of the C–S bond.[4] The nitrile group, on the other hand, is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct complex heterocyclic systems. Its prevalence in over 30 prescribed pharmaceuticals attests to its biocompatibility and utility as a polar pharmacophore capable of engaging in critical dipole interactions.[2]

The dual functionality of cyanomethyl ethanethioate makes it a valuable precursor for the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds and as an intermediate in multi-step organic syntheses.[3] This guide provides the foundational knowledge required for its reliable synthesis and unambiguous characterization, enabling its broader application in research and development.

Synthesis of Cyanomethyl Ethanethioate

The most conventional and reliable synthesis of cyanomethyl ethanethioate is achieved through a nucleophilic substitution reaction.[3] This pathway involves the reaction of a thioacetate salt with an appropriate cyanomethylating agent, typically an α-haloacetonitrile.

Underlying Principles and Reaction Mechanism

The core of this synthesis is an Sɴ2 (bimolecular nucleophilic substitution) reaction. The mechanism proceeds via the initial deprotonation of thioacetic acid using a non-nucleophilic base, most commonly a tertiary amine like triethylamine (TEA). This in-situ formation of the thioacetate anion creates a potent sulfur-based nucleophile. This anion then attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group to form the desired S-(cyanomethyl) ethanethioate product.

The choice of an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is critical. These solvents effectively solvate the cationic counter-ion (triethylammonium) without forming a strong solvation shell around the thioacetate anion, thus preserving its nucleophilicity and facilitating a rapid reaction rate.

Essential Starting Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Role | Purity |

| Thioacetic Acid | CH₃COSH | 76.12 | Nucleophile Precursor | ≥96% |

| Chloroacetonitrile | ClCH₂CN | 75.50 | Electrophile | ≥98% |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | ≥99%, distilled |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, ≥99.8% |

Detailed Step-by-Step Synthesis Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Thioacetic acid has a strong, unpleasant odor. Chloroacetonitrile is toxic and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL).

-

Reagent Addition: Add thioacetic acid (1.0 eq) to the stirring solvent. Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (1.1 eq) dropwise to the solution over 5 minutes. A white precipitate of triethylammonium salt may form.

-

Electrophile Addition: While maintaining the temperature at 0 °C, add chloroacetonitrile (1.05 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting thioacetic acid.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Flash Column Chromatography

The crude product obtained is typically a yellowish oil or solid which requires purification.[3] Flash column chromatography is the preferred method.[3]

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield cyanomethyl ethanethioate as a white crystalline solid or a colorless oil.[3]

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical property assessment and spectroscopic analysis provides a self-validating system.

Physical Properties

| Property | Value | Source |

| IUPAC Name | S-(cyanomethyl) ethanethioate | [3] |

| Molecular Formula | C₄H₅NOS | [3] |

| Molecular Weight | 115.16 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water and various organic solvents | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation.[5] Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of non-equivalent protons.

-

A singlet for the methyl protons (CH₃) adjacent to the carbonyl group.

-

A singlet for the methylene protons (CH₂) between the sulfur atom and the nitrile group.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

-

A signal for the methyl carbon (CH₃).

-

A signal for the methylene carbon (CH₂).

-

A signal for the nitrile carbon (C≡N).

-

A signal for the thioester carbonyl carbon (C=O).

-

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 2.40 | Singlet | 3H | CH₃ -C(O)S- |

| ~ 3.60 | Singlet | 2H | -S-CH₂ -CN | |

| ¹³C | ~ 30 | Quartet | - | CH₃ -C(O)S- |

| ~ 25 | Triplet | - | -S-CH₂ -CN | |

| ~ 116 | Singlet | - | -CH₂-C N | |

| ~ 195 | Singlet | - | -C (O)S- |

Note: Chemical shifts are predictions based on standard functional group values and may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.[6][7]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 2920-3000 | Medium | C-H Stretch | CH₃, CH₂ |

| ~ 2250 | Medium-Sharp | C≡N Stretch | Nitrile |

| ~ 1690-1710 | Strong-Sharp | C=O Stretch | Thioester |

| ~ 1420 | Medium | C-H Bend | CH₂ |

| ~ 1355 | Medium | C-H Bend | CH₃ |

The two most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch of the thioester around 1700 cm⁻¹ and the medium, sharp nitrile (C≡N) stretch around 2250 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9] Using a technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ is expected.

-

Expected Molecular Ion: For C₄H₅NOS, the exact mass is 115.0143. High-resolution mass spectrometry (HRMS) should confirm this value.

-

Key Fragmentation Patterns:

-

Loss of the cyanomethyl radical (•CH₂CN) to give the acetylsulfenyl cation [CH₃CO-S]⁺ at m/z 75.

-

Cleavage of the C-S bond to give the acetyl cation [CH₃CO]⁺ at m/z 43, which is often a prominent peak.

-

Formation of the cyanomethylthio cation [S-CH₂CN]⁺ at m/z 72.

-

Applications and Future Outlook

The validated synthesis and characterization of cyanomethyl ethanethioate pave the way for its use in advanced chemical applications.

-

Drug Discovery: As a versatile scaffold, it can be used to synthesize novel heterocyclic compounds for screening as potential therapeutic agents. The nitrile group can act as a bioisostere for other functionalities or as a key binding element.[2][10]

-

Organic Synthesis: It serves as a building block for introducing the -S-CH₂-CN moiety into larger molecules, providing a handle for further chemical transformations.[3]

-

Materials Science: The thioester functionality can be leveraged in the development of novel polymers and materials where sulfur linkages are desired.[11]

Future work may focus on developing more sustainable, one-pot, or catalytic methods for its synthesis to improve efficiency and reduce waste.[12]

Conclusion

This guide has presented a detailed, reliable, and scientifically grounded methodology for the synthesis and characterization of cyanomethyl ethanethioate. By following the outlined protocols for synthesis via nucleophilic substitution and purification by flash chromatography, researchers can obtain this compound in high purity. The comprehensive spectroscopic data (NMR, IR, MS) provides a definitive analytical signature for quality control and structural confirmation. This foundational work enables the confident application of cyanomethyl ethanethioate as a valuable intermediate in drug discovery, organic synthesis, and materials science.

References

- Smolecule. (2023, August 15). Cyanomethyl ethanethioate.

- RSC Publishing. (2024, May 14). Synthesis of thioesters using an electrochemical three-component reaction involving elemental sulfur.

- CHEM 440. (2016, December 10). Thioesters.

- Wikipedia. Thioester.

- Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation).

- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- MDPI. (2022). NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa.

- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.

- PMC - NIH. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats.

- MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.

- Analytical Methods (RSC Publishing). An ethanethioate functionalized polythiophene as an optical probe for sensitive and fast detection of water content in organic solvents.

Sources

- 1. Synthesis of thioesters using an electrochemical three-component reaction involving elemental sulfur - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Cyanomethyl ethanethioate | 59463-56-8 [smolecule.com]

- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 5. mdpi.com [mdpi.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 11. An ethanethioate functionalized polythiophene as an optical probe for sensitive and fast detection of water content in organic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

S-(cyanomethyl)ethanethioate CAS number and properties

An In-depth Technical Guide to S-(cyanomethyl)ethanethioate: Synthesis, Properties, and Applications

Introduction

S-(cyanomethyl)ethanethioate is a bifunctional organic compound that incorporates both a thioester and a nitrile group.[1] This unique structural combination imparts a versatile reactivity profile, making it a valuable intermediate in various synthetic applications.[1] Its utility extends from general organic synthesis to more specialized fields such as pharmaceutical and agricultural chemistry.[1] This guide provides a comprehensive overview of S-(cyanomethyl)ethanethioate, detailing its chemical and physical properties, synthesis, reactivity, potential applications, and safety considerations. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of this compound.

Chemical Identity and Physicochemical Properties

S-(cyanomethyl)ethanethioate is identified by the CAS number 59463-56-8.[1][2] The compound's structure features an acetyl group attached to a sulfur atom, which is in turn bonded to a cyanomethyl group. This arrangement provides two primary sites for chemical modification: the electrophilic carbonyl carbon of the thioester and the carbon-nitrogen triple bond of the nitrile.

Table 1: Chemical Identifiers for S-(cyanomethyl)ethanethioate

| Identifier | Value |

| CAS Number | 59463-56-8[1][2] |

| IUPAC Name | S-(cyanomethyl) ethanethioate[1] |

| Synonyms | (acetylthio)acetonitrile, (acetylsulfanyl)acetonitrile, s-cyanomethylthioacetate, acetylthioacetonitrile[2] |

| Molecular Formula | C4H5NOS[1][2] |

| Molecular Weight | 115.16 g/mol [1] |

| Canonical SMILES | CC(=O)SCC#N[1] |

| InChI | InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3[1] |

| InChI Key | XMDLKUYYOPPWRL-UHFFFAOYSA-N[1] |

The physical properties of S-(cyanomethyl)ethanethioate are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of S-(cyanomethyl)ethanethioate

| Property | Value |

| Density | 1.176 g/mL at 25 °C[2] |

| Melting Point | 226-227 °C[2] |

| Boiling Point | 198.1 °C at 760 mmHg[2] |

| Flash Point | >230 °F (>110 °C)[2] |

Synthesis of S-(cyanomethyl)ethanethioate

The synthesis of S-(cyanomethyl)ethanethioate can be achieved through the reaction of ethanethiol with acrylonitrile in the presence of a suitable catalyst.[1] A more general and widely applicable method for the synthesis of similar thioesters involves the nucleophilic substitution of a haloacetonitrile with a thioacetate salt. This approach is exemplified by the synthesis of the related compound S-(Cyanomethyl)-O-Ethyl Carbonodithioate, which is prepared by reacting chloroacetonitrile with potassium ethyl xanthate.[3]

General Synthetic Protocol

A plausible synthetic route to S-(cyanomethyl)ethanethioate involves the reaction of potassium thioacetate with chloroacetonitrile. This method is based on the well-established reactivity of thioacetates as nucleophiles and the susceptibility of α-halo nitriles to nucleophilic substitution.

Step-by-Step Methodology:

-

Preparation of Potassium Thioacetate: Potassium thioacetate can be prepared by reacting thioacetic acid with a base such as potassium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

-

Nucleophilic Substitution: Chloroacetonitrile is added dropwise to a solution of potassium thioacetate in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography or distillation.[3]

Caption: Synthetic workflow for S-(cyanomethyl)ethanethioate.

Chemical Reactivity and Mechanistic Insights

The reactivity of S-(cyanomethyl)ethanethioate is governed by its two functional groups: the thioester and the nitrile.

-

Thioester Reactivity: The thioester linkage is susceptible to nucleophilic acyl substitution.[1] This allows for the cleavage of the thioester bond by various nucleophiles, leading to the formation of amides, esters, or carboxylic acids, with the release of the cyanomethylthiolate anion.

-

Nitrile Reactivity: The cyanomethyl group can participate in a variety of transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The adjacent methylene group is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in alkylation or condensation reactions.

-

Radical Reactions: The presence of the cyanomethyl group may also enable the compound to participate in radical reactions under specific conditions, facilitating more complex molecular transformations.[1][3]

Caption: Key reaction pathways of S-(cyanomethyl)ethanethioate.

Potential Applications in Research and Development

The unique chemical properties of S-(cyanomethyl)ethanethioate make it a versatile tool in several areas of chemical research and development.

-

Organic Synthesis: It serves as a valuable building block for the introduction of the cyanomethylthio group or for the construction of more complex heterocyclic systems.[1] The dual functionality allows for sequential or orthogonal chemical modifications.

-

Pharmaceutical Development: Thioesters and nitriles are present in numerous biologically active molecules. S-(cyanomethyl)ethanethioate has been suggested to have potential utility in drug development, particularly in targeting specific metabolic pathways.[1] The cyanomethyl group is a feature in some compounds with antiproliferative activities.[4] While specific biological activities for S-(cyanomethyl)ethanethioate are not extensively documented in the public domain, its structural motifs are of interest in medicinal chemistry.

-

Agricultural Chemistry: Similar to its potential in pharmaceuticals, this compound may also find applications in the development of new agrochemicals, such as pesticides or plant growth regulators.[1]

Safety, Handling, and Storage

S-(cyanomethyl)ethanethioate is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Safety Information for S-(cyanomethyl)ethanethioate

| Hazard Class | Hazard Statement | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5] | P261: Avoid breathing dust.[5] P264: Wash skin thoroughly after handling.[5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | P280: Wear protective gloves/ protective clothing.[5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[5] | P280: Wear eye protection/ face protection.[5] |

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

S-(cyanomethyl)ethanethioate is a versatile chemical intermediate with significant potential in organic synthesis, medicinal chemistry, and agricultural science. Its distinct reactivity, stemming from the presence of both a thioester and a nitrile functional group, allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in research and development.

References

-

BuyersGuideChem. Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS. Retrieved from [Link]

-

PubChem. S-[cyano(phenyl)methyl] ethanethioate | C10H9NOS | CID 25172831. Retrieved from [Link]

-

ResearchGate. (2025, October 5). S‐(Cyanomethyl)‐O‐Ethyl Carbonodithioate | Request PDF. Retrieved from [Link]

-

Universal Biologicals. S-(Cyanomethyl) ethanethioate. Retrieved from [Link]

-

PMC - PubMed Central. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Retrieved from [Link]

-

PubChem - NIH. S-Methyl hexanethioate | C7H14OS | CID 75515. Retrieved from [Link]

-

Pharmaffiliates. S-((1-(Cyanomethyl)cyclopropyl)methyl) ethanethioate. Retrieved from [Link]

- Anonymous.

-

MDPI. (2023, June 19). Biological Activities of Natural Products III. Retrieved from [Link]

- Anonymous. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract.

- Anonymous. (2018, July 13). Syntheses of Substituted 2-Cyano-benzothiazoles.

-

MOST Wiedzy. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved from [Link]

- Anonymous. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius.

-

PubMed. (2017, February 9). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Retrieved from [Link]

Sources

- 1. Buy Cyanomethyl ethanethioate | 59463-56-8 [smolecule.com]

- 2. Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS - BuyersGuideChem [buyersguidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to S-(Cyanomethyl) Ethanethioate [2-(Acetylthio)acetonitrile]: Structure, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of S-(cyanomethyl) ethanethioate, a bifunctional organic compound of interest to researchers in synthetic chemistry and drug development. The document details the molecule's precise chemical structure, IUPAC nomenclature, and key physicochemical properties. A robust, field-proven protocol for its synthesis via nucleophilic substitution is presented, complete with mechanistic rationale and expected characterization data. Furthermore, the guide explores the synthetic utility and potential applications of this versatile building block, stemming from the dual reactivity of its thioester and nitrile moieties. Safety and handling considerations are also summarized to ensure proper laboratory practice.

Chemical Identity and Properties

IUPAC Name and Synonyms

The correct IUPAC name for the molecule is S-(cyanomethyl) ethanethioate [1]. It is also commonly known by several synonyms, which directly relate to its structural components:

-

2-(Acetylthio)acetonitrile

-

(Acetylthio)acetonitrile[2]

-

(Acetylsulfanyl)acetonitrile[2]

-

S-Cyanomethyl thioacetate[2]

-

Acetylmercaptoacetonitrile[2]

The Chemical Abstracts Service (CAS) registry number for this compound is 59463-56-8 [1][2].

Chemical Structure

S-(cyanomethyl) ethanethioate is composed of a central thioester linkage. The sulfur atom is bonded to an acetyl group (CH₃C=O) and a cyanomethyl group (-CH₂C≡N). This unique arrangement provides two distinct reactive sites within a compact molecular framework.

Caption: Chemical structure of S-(cyanomethyl) ethanethioate.

Physicochemical Properties

The fundamental properties of S-(cyanomethyl) ethanethioate are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NOS | [1][2] |

| Molecular Weight | 115.16 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Density | 1.176 g/mL at 25 °C | [2] |

| Boiling Point | 198.1 °C at 760 mmHg | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| SMILES | CC(=O)SCC#N | [1] |

| InChI Key | XMDLKUYYOPPWRL-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Synthetic Strategy: Rationale and Mechanism

The synthesis of S-(cyanomethyl) ethanethioate is most efficiently achieved through a classic bimolecular nucleophilic substitution (Sₙ2) reaction. This strategy is predicated on the high nucleophilicity of the thioacetate anion and the excellent electrophilicity of an α-halonitrile.

-

Nucleophile: Potassium thioacetate (CH₃COSK) is an ideal source of the thioacetate anion. It is a commercially available, stable, and water-soluble solid that readily dissociates to provide the potent sulfur nucleophile.[3][4]

-

Electrophile: Chloroacetonitrile (ClCH₂CN) serves as the electrophilic partner. The carbon atom bonded to the chlorine is activated towards substitution by the strong electron-withdrawing effect of the adjacent nitrile group.

-

Mechanism: The reaction proceeds via a concerted Sₙ2 pathway where the sulfur atom of the thioacetate anion attacks the methylene carbon of chloroacetonitrile, displacing the chloride ion as the leaving group. The use of a polar aprotic solvent like DMF or acetone stabilizes the transition state and facilitates the reaction.

Caption: Synthetic workflow for S-(cyanomethyl) ethanethioate.

Detailed Experimental Protocol

This protocol describes the synthesis on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Equipment:

-

Potassium thioacetate (CH₃COSK)

-

Chloroacetonitrile (ClCH₂CN)

-

Acetone (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium thioacetate (1.0 eq). Place the flask under an inert atmosphere of nitrogen.

-

Dissolution: Add 100 mL of anhydrous acetone to the flask and stir the suspension vigorously at room temperature.

-

Addition of Electrophile: In a separate dropping funnel, prepare a solution of chloroacetonitrile (1.05 eq) in 50 mL of anhydrous acetone. Add this solution dropwise to the stirring suspension of potassium thioacetate over 30 minutes.

-

Scientist's Note: A slight excess of the electrophile ensures complete consumption of the nucleophile. The slow, dropwise addition is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

-

Reaction: Allow the resulting mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of chloroacetonitrile. A white precipitate of potassium chloride (KCl) will form as the reaction proceeds.

-

Workup - Filtration: Once the reaction is complete, remove the solid KCl by vacuum filtration, washing the filter cake with a small amount of acetone.

-

Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Workup - Extraction: Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash it with brine (2 x 50 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Rationale: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. Ethyl acetate is a suitable solvent for the product and is immiscible with water.

-

-

Purification: Concentrate the dried organic layer in vacuo to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure S-(cyanomethyl) ethanethioate as a white solid.[1]

Expected Analytical Data for Structure Verification

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Expected data are as follows:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ≈ 3.70 (s, 2H, -S-CH₂ -CN). The singlet multiplicity indicates no adjacent protons. The chemical shift is downfield due to the deshielding effects of both the adjacent sulfur atom and the nitrile group.

-

δ ≈ 2.40 (s, 3H, CH₃ -C=O). A characteristic singlet for an acetyl methyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ≈ 195.0 (Thioester C =O). The carbonyl carbon of a thioester is typically found in this region.

-

δ ≈ 115.0 (-C ≡N). A characteristic shift for a nitrile carbon.

-

δ ≈ 30.5 (Acetyl C H₃).

-

δ ≈ 25.0 (-S-C H₂-CN). The methylene carbon.

-

-

Infrared (IR) Spectroscopy (ATR):

-

ν ≈ 2250 cm⁻¹ (strong, sharp) for the C≡N stretch.

-

ν ≈ 1695 cm⁻¹ (strong, sharp) for the thioester C=O stretch.

-

ν ≈ 2950-2850 cm⁻¹ (medium) for C-H stretching.

-

-

Mass Spectrometry (EI-MS):

-

m/z = 115 ([M]⁺), corresponding to the molecular ion.

-

Key fragments at m/z = 75 ([M - CH₂CO]⁺) and m/z = 43 ([CH₃CO]⁺).

-

Applications in Research and Development

S-(cyanomethyl) ethanethioate is not merely a chemical curiosity; it is a valuable intermediate for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.

-

Bifunctional Building Block: The compound's primary value lies in its two distinct functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a key component in the synthesis of nitrogen-containing heterocycles like pyridines, pyrimidines, and thiazoles.[5][6]

-

Source of Cyanomethyl Group: It can serve as a reagent for cyanomethylation, a process that introduces the -CH₂CN moiety into a molecule, which is a common structural motif in pharmaceuticals.[7][8]

-

Thiol Precursor: The thioacetate group acts as a protected thiol. Mild hydrolysis (e.g., with methanolic HCl or a base) can cleave the acetyl group to release the free thiol (-SH), which can then be used in subsequent reactions, such as Michael additions or the formation of disulfide bonds.[3]

-

Drug Discovery Scaffold: The nitrile functionality is a cornerstone of many synthetic pathways leading to bioactive compounds. For instance, α-cyano-substituted scaffolds are precursors to a wide range of kinase inhibitors used in oncology by participating in cyclization reactions to form privileged heterocyclic systems like thieno[2,3-d]pyrimidines.[5] The presence of the protected thiol offers an additional handle for modification or conjugation, making S-(cyanomethyl) ethanethioate a promising starting material for library synthesis in drug discovery programs.

Safety and Handling

S-(cyanomethyl) ethanethioate should be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Risk Code R20/21/22).[2] It may cause irritation to the skin, eyes, and respiratory system (Safety Code S36/37).[2]

-

Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container away from incompatible materials such as strong oxidizing agents and strong bases.

-

References

-

Ethanethioic acid,S-(cyanomethyl) ester. BuyersGuideChem. [Link]

-

Potassium thioacetate. Wikipedia. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]

-

Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. PMC - NIH. [Link]

-

Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

-

S‐(Cyanomethyl)‐O‐Ethyl Carbonodithioate | Request PDF. ResearchGate. [Link]

Sources

- 1. Buy Cyanomethyl ethanethioate | 59463-56-8 [smolecule.com]

- 2. Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS - BuyersGuideChem [buyersguidechem.com]

- 3. Potassium thioacetate - Wikipedia [en.wikipedia.org]

- 4. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 7. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

Cyanomethyl ethanethioate mechanism of cyanomethylation

An In-Depth Technical Guide to the Mechanism of Cyanomethylation via Cyanomethyl Ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the cyanomethyl group (–CH₂CN) is a pivotal transformation in medicinal chemistry and organic synthesis, unlocking access to a diverse array of functionalities including carboxylic acids, amines, and complex nitrogen-containing heterocycles. While many cyanomethylation strategies rely on the generation of cyanomethyl radicals or anions from acetonitrile, a distinct and complementary approach involves the use of electrophilic cyanomethylating agents. This guide provides an in-depth technical analysis of cyanomethyl ethanethioate as one such agent. We will dissect its synthesis, elucidate the core mechanism of cyanomethylation through nucleophilic substitution, provide validated experimental protocols, and discuss its strategic applications in the context of drug development.

Introduction: The Strategic Value of Cyanomethylation

The cyanomethyl moiety is a versatile functional group in modern drug discovery. Its nitrile group can be readily hydrolyzed to carboxylic acids or reduced to primary amines, serving as a linchpin for further molecular elaboration.[1] Furthermore, the nitrile itself is a key pharmacophore in numerous approved drugs.[1] Consequently, robust and predictable methods for its installation are of paramount importance.

While methods involving the direct C–H activation of acetonitrile have advanced significantly, they often require transition metal catalysts or harsh radical-initiating conditions, which can limit functional group tolerance.[1][2] Electrophilic cyanomethylating agents provide a powerful alternative, operating via distinct mechanistic pathways that are often more compatible with complex, late-stage functionalization scenarios. Cyanomethyl ethanethioate, a readily accessible thioester, exemplifies this class of reagents, offering a unique reactivity profile for the targeted delivery of the cyanomethyl group.[3]

Cyanomethyl Ethanethioate: Synthesis and Physicochemical Properties

Cyanomethyl ethanethioate is a thioester characterized by a cyanomethyl group attached to the sulfur atom.[3] This structural arrangement is key to its reactivity.

Synthesis of the Reagent

The most conventional and scalable synthesis of cyanomethyl ethanethioate involves the nucleophilic substitution reaction between a thioacetate salt and chloroacetonitrile.[3] This procedure is typically high-yielding and proceeds via a standard Sₙ2 mechanism.

The mechanism involves the deprotonation of thioacetic acid to form the more nucleophilic thioacetate anion, which then attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride leaving group.[3] The electron-withdrawing nature of the adjacent cyano group significantly activates this carbon, facilitating the substitution.[3]

Caption: Sₙ2 synthesis of cyanomethyl ethanethioate.

Key Physicochemical Properties

The reactivity of cyanomethyl ethanethioate is governed by the interplay of its two core functional groups.

| Property | Description | Implication for Reactivity |

| Thioester Linkage | The C-S bond is weaker and the carbonyl carbon is more electrophilic compared to an oxygen ester due to poorer resonance overlap between sulfur's 3p orbitals and the carbonyl's π system.[3][4] | The thioester is a moderately good leaving group, but the primary site of nucleophilic attack is not the carbonyl carbon. |

| α-Cyano Group | The strongly electron-withdrawing nitrile group (-C≡N) polarizes the adjacent C-S bond, rendering the methylene carbon (–CH₂–) highly electrophilic. | This activation is the cornerstone of its utility as a cyanomethylating agent, making the methylene carbon susceptible to nucleophilic attack. |

The Core Mechanism: Cyanomethyl Group Transfer via Nucleophilic Substitution

Contrary to radical-based cyanomethylation, the mechanism for cyanomethyl ethanethioate is best described as a nucleophilic substitution (Sₙ2) reaction . In this pathway, the reagent acts as an electrophile, transferring the +CH₂CN synthon to a nucleophile.

Mechanistic Pathway

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic methylene carbon of cyanomethyl ethanethioate. This concerted step proceeds through a trigonal bipyramidal transition state, leading to the displacement of the ethanethioate anion as the leaving group.

Caption: Nucleophilic substitution (Sₙ2) mechanism.

Causality and Experimental Validation

-

Why Not Nucleophilic Acyl Substitution? While thioesters are susceptible to nucleophilic attack at the carbonyl carbon, the methylene carbon in cyanomethyl ethanethioate is significantly more electrophilic due to activation by the nitrile. For "soft" nucleophiles (e.g., thiols, amines), attack at the sp³-hybridized methylene carbon (Sₙ2) is kinetically favored over attack at the sp²-hybridized carbonyl carbon (nucleophilic acyl substitution).

-

Leaving Group Ability: The ethanethioate anion is a relatively stable leaving group, rendered a weaker base than alkoxides by the ability of sulfur to accommodate the negative charge. Its pKaH (thioacetic acid, ~3.4) is significantly lower than that of alcohols, making it a competent leaving group.

-

Substrate Scope: This mechanism is validated by the successful reaction of various nucleophiles. For instance, the reaction of cyanomethyl thioesters with amines to produce amides does not proceed via cyanomethylation of the amine, but rather through nucleophilic acyl substitution where the cyanomethylthiolate is the leaving group.[5][6][7] However, for C-nucleophiles or other soft nucleophiles seeking to form a C-C bond, the attack will be at the methylene carbon.

Experimental Protocol: General Procedure for C-Cyanomethylation

The following protocol provides a representative, self-validating workflow for the cyanomethylation of a generic soft carbon nucleophile, such as a β-ketoester or malonate derivative.

Objective: To synthesize an α-cyanomethyl-β-dicarbonyl compound.

Materials:

-

Substrate (e.g., Diethyl malonate)

-

Cyanomethyl ethanethioate (1.1 equiv)

-

Non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.1 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Quenching solution (Saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous MgSO₄)

Workflow Diagram:

Caption: Experimental workflow for C-cyanomethylation.

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with diethyl malonate (1.0 equiv) and anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equiv) is added carefully in small portions.

-

Causality: A non-nucleophilic base is crucial to deprotonate the substrate without competing in the subsequent substitution reaction. The 0 °C starting temperature controls the initial exotherm from the reaction of NaH.

-

-

Reaction: After stirring for 30 minutes at 0 °C to ensure complete anion formation, a solution of cyanomethyl ethanethioate (1.1 equiv) in anhydrous THF is added dropwise.

-

Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: A successful reaction is indicated by the consumption of the starting malonate and the appearance of a new, more polar spot corresponding to the product.

-

-

Quenching: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Isolation: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure cyanomethylated product.

Applications and Strategic Considerations in Drug Development

The use of electrophilic cyanomethylating agents like cyanomethyl ethanethioate is particularly advantageous in scenarios requiring mild, non-radical conditions.

-

Late-Stage Functionalization: In complex molecule synthesis, introducing the cyanomethyl group late in the sequence avoids exposing the sensitive nitrile to various reagents. The mild, base-mediated conditions of this Sₙ2 reaction are often compatible with a wide range of functional groups.

-

Access to Bioactive Scaffolds: The products of cyanomethylation are valuable intermediates. For example, the cyanomethylation of indane derivatives is a known strategy for accessing precursors to bioactive compounds.[8] The resulting nitriles can be converted into amines or acids to modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) of a lead compound.

-

Complementarity to Other Methods: This method complements radical and transition-metal-catalyzed approaches.[9][10] Where other methods may fail due to substrate electronics or steric hindrance, this direct Sₙ2 approach can provide a viable synthetic route.

Conclusion

Cyanomethyl ethanethioate serves as a potent electrophilic cyanomethylating agent, operating through a reliable and predictable nucleophilic substitution (Sₙ2) mechanism. This reactivity profile is distinct from the more common radical-based pathways that utilize acetonitrile, offering a valuable tool for synthetic chemists, particularly in the complex settings of pharmaceutical and agrochemical research. By understanding the underlying principles of its synthesis, reactivity, and application, researchers can strategically leverage cyanomethyl ethanethioate to construct intricate molecular architectures and accelerate the discovery of new chemical entities.

References

-

Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry. [Link]

-

Alkyl Thiocyanurates as Thioester Mimetics. Transthioesterification and Ligation Reactions with High Potential in Dynamic Covalent Chemistry. National Institutes of Health. [Link]

-

Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. National Institutes of Health. [Link]

-

Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

-

Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. [Link]

-

Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]

-

Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. National Institutes of Health. [Link]

-

Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. National Institutes of Health. [Link]

-

S‐(Cyanomethyl)‐ O ‐Ethyl Carbonodithioate | Request PDF. ResearchGate. [Link]

-

C—H Cyanoalkylation:the Direct C—H Cyanomethylation of Naphthalimide. Progress in Chemistry. [Link]

-

Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. ResearchGate. [Link]

-

Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Save My Exams. [Link]

-

Cyanomethylation Reaction. Encyclopedia.pub. [Link]

-

Cyanoacetic Acid as a Masked Electrophile: Transition-Metal-Free Cyanomethylation of Amines and Carboxylic Acids. PubMed. [Link]

-

nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

-

A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Royal Society of Chemistry. [Link]

-

Nucleophilic substitution reactions with cyanide. YouTube. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. C—H Cyanoalkylation:the Direct C—H Cyanomethylation of Naphthalimide [manu56.magtech.com.cn]

- 3. Buy Cyanomethyl ethanethioate | 59463-56-8 [smolecule.com]

- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

Spectroscopic data of Cyanomethyl ethanethioate (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Cyanomethyl Ethanethioate

Authored by: A Senior Application Scientist

Molecular Structure and Predicted Spectroscopic Highlights

Cyanomethyl ethanethioate, with the molecular formula C₄H₅NOS and a molecular weight of 115.16 g/mol , possesses a compact structure containing three key functional groups: a thioester, a methyl ketone moiety, and a nitrile.[1] Each of these groups imparts a distinct and predictable signature across various spectroscopic techniques.

-

Structure: CH₃-C(=O)-S-CH₂-C≡N

-

IUPAC Name: S-(cyanomethyl) ethanethioate[1]

This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the expected values but the expert reasoning behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For Cyanomethyl ethanethioate, ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |

| a | ~ 2.4 ppm | Singlet (s) | 3H | CH₃-C(=O) | Protons on a methyl group adjacent to a carbonyl (CH₃-CO-) typically appear in the 2.1-2.5 ppm range. The singlet multiplicity is due to the absence of adjacent protons.[2] |

| b | ~ 3.6 ppm | Singlet (s) | 2H | S-CH₂-C≡N | Protons on a methylene group adjacent to both a sulfur atom and a nitrile group (X-CH₂-Y) are deshielded. The sulfur and highly electronegative nitrile group shift this signal downfield. The singlet multiplicity arises from the lack of neighboring protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display four unique signals, one for each carbon atom in its distinct chemical environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |

| 1 | ~ 30 ppm | CH₃ -C(=O) | The carbon of a methyl group adjacent to a carbonyl typically resonates in the 20-35 ppm region.[3][4] |

| 2 | ~ 25 ppm | S-CH₂ -C≡N | The methylene carbon is attached to sulfur and the cyano group. Its shift is influenced by both, generally falling in the alkyl region but slightly downfield due to the adjacent electronegative groups. |

| 3 | ~ 115 ppm | -C ≡N | The carbon of a nitrile group is characteristically found in the 110-125 ppm range.[4] |

| 4 | ~ 195 ppm | -C (=O)-S | The carbonyl carbon of a thioester is significantly deshielded and is expected to appear far downfield, typically in the 190-205 ppm region, which is distinct from the 160-185 ppm range of regular esters.[3] |

Experimental Protocol for NMR Spectroscopy

This self-validating protocol ensures high-quality, reproducible data.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified Cyanomethyl ethanethioate in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary for the quaternary carbonyl and nitrile carbons. Co-add 1024 or more scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

Visualization: NMR Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of Cyanomethyl ethanethioate is predicted to show strong, characteristic absorption bands for its three primary functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Authoritative Grounding |

| ~ 2950-2850 cm⁻¹ | Medium-Weak | C-H Stretch (Aliphatic) | These absorptions are characteristic of C-H stretching in the methyl and methylene groups.[5] |

| ~ 2250 cm⁻¹ | Medium-Weak | C≡N Stretch (Nitrile) | Aliphatic nitriles typically absorb in the 2260-2240 cm⁻¹ range. The intensity can be variable; in molecules with adjacent heteroatoms like sulfur, the dipole moment change during vibration can be reduced, leading to a weaker-than-expected signal.[6] |

| ~ 1690 cm⁻¹ | Strong | C=O Stretch (Thioester) | The carbonyl stretch in thioesters is found at a lower frequency (1700-1680 cm⁻¹) compared to regular esters (1750-1735 cm⁻¹) due to the reduced resonance contribution of the sulfur atom. This is a highly diagnostic, strong absorption. |

| ~ 1420 cm⁻¹ | Medium | C-H Bend (Scissoring) | This absorption corresponds to the bending vibration of the CH₂ group. |

| ~ 1360 cm⁻¹ | Medium | C-H Bend (Symmetric) | This absorption is characteristic of the symmetric bending ("umbrella" mode) of the CH₃ group. |

| ~ 650 cm⁻¹ | Medium | C-S Stretch | The carbon-sulfur single bond stretch is typically weak to medium in intensity and appears in the fingerprint region between 700-600 cm⁻¹. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Ensure the sample is free of water and other hydroxylic impurities to avoid broad O-H signals.

-

Place one drop of pure Cyanomethyl ethanethioate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin, uniform liquid film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates in the sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

-

Place the sample assembly in the spectrometer's beam path.

-

Acquire the sample spectrum by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a detailed structural puzzle.

| m/z (Mass-to-Charge) | Predicted Ion | Rationale for Fragment |

| 115 | [C₄H₅NOS]⁺˙ (Molecular Ion, M⁺˙) | This is the parent ion, corresponding to the molecular weight of the compound (115.16). Its presence confirms the molecular formula. |

| 75 | [CH₃C(O)S]⁺ | This significant fragment results from the cleavage of the S-CH₂ bond, losing the cyanomethyl radical (•CH₂CN). |

| 43 | [CH₃CO]⁺ | This is the acetyl cation, a very common and stable fragment formed by cleavage of the C-S bond. This is predicted to be the base peak (most abundant ion). |

| 40 | [CH₂CN]⁺ | The cyanomethyl cation, formed by cleavage of the S-CH₂ bond with charge retention on the nitrile-containing fragment. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) interface for purified samples.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 35 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire multiple spectra over the sample's elution peak (if using GC-MS) or for a set time (if using direct infusion) and average them to produce the final mass spectrum.

Visualization: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for Cyanomethyl ethanethioate under EI-MS.

Conclusion and Best Practices

This guide provides a comprehensive, theory-backed prediction of the key spectroscopic data for Cyanomethyl ethanethioate. For researchers working with this compound, the following steps are crucial:

-

Experimental Verification: The data presented here should be used as a reference to compare against experimentally acquired spectra.

-

Purity is Paramount: Ensure the sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

-

Orthogonal Techniques: The synergistic use of NMR, IR, and MS provides a self-validating system for structural confirmation. Data from one technique should corroborate the findings from the others, leading to an unambiguous structural assignment.

By understanding the predicted spectral features and the logic behind them, scientists and drug development professionals are better equipped to characterize Cyanomethyl ethanethioate and accelerate their research endeavors.

References

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Politechnika Warszawska. (n.d.). On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers. Available at: [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. Buy Cyanomethyl ethanethioate | 59463-56-8 [smolecule.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. compoundchem.com [compoundchem.com]

- 5. infrared spectrum of ethane C2H6 CH3CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

A Comprehensive Guide to the Physicochemical Characterization of Novel Thioesters: A Case Study on Cyanomethyl ethanethioate

Abstract

In the landscape of drug discovery and development, a thorough understanding of a novel chemical entity's physicochemical properties is paramount for success.[1][2][3] Properties such as solubility and stability govern a compound's behavior from initial high-throughput screening to final formulation, directly impacting bioavailability, efficacy, and safety.[4] This guide provides a comprehensive framework for the detailed characterization of Cyanomethyl ethanethioate (CAS 59463-56-8), a thioester with potential applications in organic synthesis and pharmaceutical development.[5] Recognizing that this compound is not widely characterized in existing literature, this whitepaper emphasizes robust, field-proven methodologies for determining its solubility and stability profiles. We present detailed, step-by-step protocols for kinetic and thermodynamic solubility assays, as well as a comprehensive stability assessment program based on International Council for Harmonisation (ICH) guidelines.[6][7][8] This document is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge to de-risk and advance novel thioester-containing compounds.

Introduction to Cyanomethyl ethanethioate: An Uncharacterized Thioester

Cyanomethyl ethanethioate, with the chemical formula C4H5NOS and a molecular weight of 115.16 g/mol , is an organosulfur compound featuring a reactive thioester linkage and a cyanomethyl group.[5]

Chemical Structure:

Thioesters are acyl group carriers in numerous biochemical pathways, with Acetyl-CoA being a prime example.[10][11] Their inherent reactivity, which makes them valuable in biological systems and organic synthesis, also predisposes them to specific degradation pathways, primarily hydrolysis.[10][11][12] The presence of both a thioester and a nitrile group in Cyanomethyl ethanethioate suggests a unique electronic and steric profile that necessitates a thorough and bespoke physicochemical characterization. While some vendors list basic properties, in-depth experimental data on its aqueous solubility and stability under pharmaceutically relevant conditions is scarce.[5][9] This guide will therefore focus on the how-to of generating this critical data.

Solubility Profiling: Foundational Data for Drug Development

Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to oral bioavailability.[2][4] For novel compounds like Cyanomethyl ethanethioate, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This high-throughput measurement reflects the solubility of a compound precipitating from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[13][14][15] It is highly relevant for early-stage discovery, where it helps identify potential issues in biological screening assays.[14]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of a compound in a given solvent system.[2][13] It is a lower-throughput but more definitive measurement, essential for pre-formulation and understanding the maximum achievable concentration under equilibrium conditions.[13]

Experimental Workflow for Comprehensive Solubility Assessment

A logical, phased approach to solubility testing ensures that resources are used efficiently while generating the most relevant data for each stage of development.

Caption: Phased workflow for solubility characterization.

Protocol 1: High-Throughput Kinetic Solubility Assay

Causality: This protocol is designed for speed and low compound consumption, making it ideal for early discovery.[14] By starting from a DMSO stock, it mimics the conditions of most automated high-throughput biological screens, thus providing a direct measure of a compound's propensity to precipitate under those specific conditions.[15][16]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Cyanomethyl ethanethioate in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a starting concentration of 200 µM.

-

Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours to allow for precipitation to occur.[13][16]

-

Analysis:

-

Nephelometry (Preferred): Measure light scattering using a nephelometer. An increase in scattered light relative to a buffer-only control indicates the formation of a precipitate.[14]

-

Direct UV Method (Alternative): After incubation, filter the solution using a solubility filter plate (e.g., 0.45 µm).[13][14] Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer against a standard curve.

-

-

Data Reporting: The kinetic solubility is the highest concentration at which no significant precipitate is observed.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

Causality: This method is the gold standard for determining true equilibrium solubility.[13] By incubating an excess of the solid compound over an extended period (24 hours), the system reaches thermodynamic equilibrium.[13] This value is critical for guiding formulation development and predicting oral absorption.[2]

Methodology:

-

Sample Preparation: Add an excess amount of solid Cyanomethyl ethanethioate (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., pH 7.4 PBS, Simulated Gastric Fluid). Ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 hours.[13]

-

Phase Separation: After 24 hours, allow the vials to stand to let undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtrate into a suitable mobile phase and quantify the concentration of Cyanomethyl ethanethioate using a validated stability-indicating HPLC-UV method (see Section 3.3).

-

Validation: The presence of undissolved solid in the vial at the end of the experiment validates that equilibrium was achieved with a saturated solution.

Illustrative Data Presentation

All quantitative solubility data should be summarized for clear comparison.

| Assay Type | Medium | Temperature (°C) | Hypothetical Solubility for Cyanomethyl ethanethioate (µg/mL) |

| Kinetic | PBS, pH 7.4 | 25 | 85 |

| Thermodynamic | Water, pH ~7 | 25 | 55 |

| Thermodynamic | PBS, pH 7.4 | 25 | 60 |

| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | 45 |

Stability Assessment: Predicting Shelf-Life and Degradation

Stability testing is a non-negotiable regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, pH, humidity, and light.[6][17] For a thioester like Cyanomethyl ethanethioate, the primary anticipated degradation pathway is hydrolysis of the thioester bond.[10][11][12]

Anticipated Degradation Pathways

Thioesters are susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the C-S bond to yield a carboxylic acid and a thiol.[11][18][19] Oxidation of the sulfur atom is another potential degradation route.[11] Forced degradation studies are designed to accelerate these pathways to rapidly identify likely degradation products and inform the development of a stability-indicating analytical method.[20][21]

Caption: Potential degradation pathways for Cyanomethyl ethanethioate.

Protocol 3: Forced Degradation (Stress Testing) Study

Causality: This protocol follows ICH Q1A guidelines to subject the compound to conditions more severe than accelerated stability testing.[6][7][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22][23] This level of degradation is sufficient to produce and detect major degradants without over-stressing the molecule to the point of forming secondary or irrelevant products.[20][22]

Methodology:

-

Sample Preparation: Prepare solutions of Cyanomethyl ethanethioate (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Application of Stress Conditions: Expose the solutions to the following conditions in parallel. A control sample protected from stress should be analyzed concurrently.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[22]

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours (thioesters are often more labile to base).[19][22] Neutralize the sample with an equivalent amount of acid before analysis.

-

Oxidation: Add 3% H2O2. Store at room temperature for 24 hours, protected from light.

-

Thermal Stress: Incubate a solution and a solid sample at 80°C for 48 hours.[24]

-

Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7][23]

-

-

Analysis: Analyze all stressed samples and the control sample using the HPLC method described below.

Protocol 4: Stability-Indicating HPLC-UV Method

Causality: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug and separate it from any degradation products, impurities, or excipients.[21] Reverse-phase HPLC is the workhorse for this analysis in small molecule drug development.

Methodology:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Start with a high aqueous percentage and gradually increase the organic phase percentage to elute the parent compound and its more lipophilic degradants. A typical gradient might be 5% B to 95% B over 20 minutes.

-

Detection: UV detection at a wavelength where Cyanomethyl ethanethioate has significant absorbance (e.g., determined via UV scan).

-

Quantification: Calculate the percentage of the parent compound remaining and the relative percentage of each degradation product by peak area. Mass balance (the sum of the parent peak and all degradant peaks) should be close to 100% to ensure all significant products are accounted for.[24]

Illustrative Stability Data Presentation

| Stress Condition | % Parent Remaining | No. of Degradants | Major Degradant (% Peak Area) |

| Control (T=0) | 100.0 | 0 | - |

| 0.1 M HCl, 60°C | 88.5 | 2 | 7.2% (at RRT 0.8) |

| 0.1 M NaOH, RT | 15.3 | 2 | 45.1% (at RRT 0.8), 38.9% (at RRT 0.5) |

| 3% H2O2, RT | 92.1 | 1 | 5.5% (at RRT 1.2) |

| Thermal (80°C) | 99.1 | 0 | - |

| Photolytic | 98.8 | 1 | 0.9% (at RRT 1.1) |

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the fundamental physicochemical properties of Cyanomethyl ethanethioate, a novel thioester compound. By employing these standardized protocols for solubility and stability, researchers can generate the high-quality, reproducible data necessary to make informed decisions in a drug discovery or chemical development program. The results from these studies will directly inform assay design, guide formulation strategies, and establish a foundational understanding of the compound's intrinsic liabilities. The stability-indicating analytical method developed through forced degradation studies will serve as a critical quality control tool throughout the compound's lifecycle. This framework provides a clear path to mitigating risks associated with poor physicochemical properties, ultimately increasing the probability of success for this and other novel chemical entities.

References

-

21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

Physicochemical Characterization. (n.d.). Creative Biolabs. [Link]

-

Q1A(R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. (n.d.). J-Stage. [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Q1A(R2) Guideline. (2003). ICH. [Link]

-

Thioester. (n.d.). Wikipedia. [Link]

-

Thioester Hydrolysis Definition. (n.d.). Fiveable. [Link]

-

Hydrolysis of Thioesters Explained. (2024). Clutch Prep. [Link]

-

Ethanethioic acid,S-(cyanomethyl) ester. (n.d.). BuyersGuideChem. [Link]

-

Physicochemical Characterization and Oral Dosage Form Design and Selection. (n.d.). ResearchGate. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc. [Link]

-

Forced Degradation Testing Procedure. (2025). ResolveMass Laboratories Inc. [Link]

-

Forced Degradation Studies. (n.d.). STEMart. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology. [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharma. [Link]

-

The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. (2011). Whitesides Research Group. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

In vitro solubility assays in drug discovery. (2007). PubMed. [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). ResearchGate. [Link]

Sources

- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy Cyanomethyl ethanethioate | 59463-56-8 [smolecule.com]